molecular formula C8H7ClO4S B2554557 3-(Chlorosulfonylmethyl)benzoic acid CAS No. 1258540-34-9

3-(Chlorosulfonylmethyl)benzoic acid

Cat. No.: B2554557
CAS No.: 1258540-34-9
M. Wt: 234.65
InChI Key: XQIDIUNHDHXJJN-UHFFFAOYSA-N
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Description

3-(Chlorosulfonylmethyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where a chlorosulfonylmethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

It is known that this compound is a sulfonyl halide , a class of compounds that are often used in organic synthesis due to their reactivity.

Mode of Action

The exact mode of action of 3-(Chlorosulfonylmethyl)benzoic acid is not well-documented. As a sulfonyl halide, it is likely to be reactive and may interact with various biological targets. Sulfonyl halides are known to be electrophilic and can react with nucleophiles in biological systems .

Biochemical Pathways

For instance, they can participate in the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is expected to have good bioavailability. The presence of the sulfonyl halide group may affect its stability and reactivity, potentially influencing its pharmacokinetic properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Additionally, the biological environment within which the compound acts (e.g., cellular microenvironment) can also influence its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonylmethyl)benzoic acid typically involves the chlorosulfonation of methylbenzoic acid. The reaction is carried out by treating methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonates: Formed from substitution reactions with alcohols.

    Carboxylic Acids: Formed from oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chlorosulfonylmethyl)benzoic acid is unique due to the presence of both the chlorosulfonyl and methyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, offering versatility in chemical transformations .

Properties

IUPAC Name

3-(chlorosulfonylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIDIUNHDHXJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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